3-Butyl-4-methyl-2-oxochromen-7-yl propanoate
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Overview
Description
3-Butyl-4-methyl-2-oxochromen-7-yl propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from chromen-2-one, a structure that is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-2-oxochromen-7-yl propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with butyl propanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of flow reactors also enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-methyl-2-oxochromen-7-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Butyl-4-methyl-2-oxochromen-7-yl propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive chromen-2-one core.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Butyl-4-methyl-2-oxochromen-7-yl propanoate is primarily related to its interaction with biological targets. The chromen-2-one core is known to interact with various enzymes and receptors in the body, leading to its diverse biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Isopropyl butyrate: An ester with similar properties, used in perfumes and flavoring.
Uniqueness
3-Butyl-4-methyl-2-oxochromen-7-yl propanoate stands out due to its chromen-2-one core, which imparts unique biological activities not commonly found in simpler esters. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(3-butyl-4-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C17H20O4/c1-4-6-7-14-11(3)13-9-8-12(20-16(18)5-2)10-15(13)21-17(14)19/h8-10H,4-7H2,1-3H3 |
InChI Key |
IRKNUOSZPVMRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OC(=O)CC)OC1=O)C |
Origin of Product |
United States |
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